molecular formula C20H22N2O4 B11555243 N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-butylphenyl)ethanediamide

N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-butylphenyl)ethanediamide

Cat. No.: B11555243
M. Wt: 354.4 g/mol
InChI Key: PSDWRGDYARRBJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-(4-BUTYLPHENYL)ETHANEDIAMIDE is a synthetic organic compound that features a benzodioxole ring and a butylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-(4-BUTYLPHENYL)ETHANEDIAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-(4-BUTYLPHENYL)ETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized to form quinones.

    Reduction: The ethanediamide linkage can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-(4-BUTYLPHENYL)ETHANEDIAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-(4-BUTYLPHENYL)ETHANEDIAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring and butylphenyl group contribute to its binding affinity and specificity. The compound may modulate the activity of its targets through competitive inhibition or allosteric modulation, leading to downstream effects on cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-(4-BUTYLPHENYL)ETHANEDIAMIDE is unique due to the combination of its benzodioxole ring and butylphenyl group, which confer specific chemical and biological properties

Properties

Molecular Formula

C20H22N2O4

Molecular Weight

354.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-butylphenyl)oxamide

InChI

InChI=1S/C20H22N2O4/c1-2-3-4-14-5-8-16(9-6-14)22-20(24)19(23)21-12-15-7-10-17-18(11-15)26-13-25-17/h5-11H,2-4,12-13H2,1H3,(H,21,23)(H,22,24)

InChI Key

PSDWRGDYARRBJR-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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